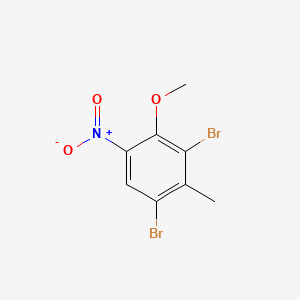
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Overview
Description
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C8H7Br2NO3 and its molecular weight is 324.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (DBMN) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DBMN, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₈H₇Br₂NO₃
- Molecular Weight : 324.954 g/mol
- CAS Number : 62265-99-0
DBMN's biological activity may be attributed to its structural features, which allow it to interact with various biological targets. The nitro group and bromine atoms in its structure are known to influence its reactivity and binding affinity with biomolecules.
Target Interactions
Similar compounds have been shown to bind with high affinity to multiple receptors, influencing pathways such as:
- Antioxidant Activity : Compounds with nitro groups often exhibit antioxidant properties, potentially reducing oxidative stress within cells.
- Enzyme Inhibition : DBMN may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
Biological Activities
DBMN has been studied for various biological activities:
Antimicrobial Activity
Research indicates that nitrobenzene derivatives possess significant antimicrobial properties. A study on similar compounds found that they exhibited inhibitory effects against a range of microorganisms, including bacteria and fungi .
Cytotoxicity and Genotoxicity
DBMN's cytotoxic effects have been explored in vitro. Similar nitro-substituted compounds have demonstrated cytotoxicity towards mammalian cells, potentially through the generation of reactive metabolites that induce DNA damage .
Case Studies
- Aquatic Toxicology : A QSAR study on nitrobenzene derivatives highlighted the acute toxicity of such compounds towards aquatic organisms like Daphnia magna. The study established a correlation between chemical structure and toxicity levels .
- Cell Line Studies : In vitro studies using human cell lines demonstrated that DBMN could induce apoptosis in cancer cells at specific concentrations, suggesting potential applications in cancer therapy.
Biochemical Pathways
DBMN is involved in various biochemical pathways:
- Metabolic Pathways : It interacts with enzymes that regulate metabolic flux, influencing the synthesis and degradation of metabolites.
- Cell Signaling : The compound affects cell signaling pathways, which can alter gene expression and cellular metabolism .
Dosage Effects
The biological effects of DBMN vary significantly with dosage:
- Low Doses : At lower concentrations, DBMN may enhance cellular functions and exhibit therapeutic effects.
- High Doses : Higher concentrations can lead to adverse effects, including oxidative stress and disruption of cellular homeostasis.
Summary Table of Biological Activities
Properties
IUPAC Name |
1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-4-5(9)3-6(11(12)13)8(14-2)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMIPVNKVRDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674018 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-59-6 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















